![molecular formula C18H13N5O2 B2461417 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713095-10-4](/img/structure/B2461417.png)
1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . In 1884, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . On treatment with 1,4-binucleophiles (thiocarbohydrazide (i) and pyazole-1-carbothiohydrazide (ii)), and 2,3-dichloroquinoxaline derivative (98) produced a single product which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline(99) and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b .Mechanism of Action
Safety and Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
2-(4-nitrophenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-2-11-22-17(12-7-9-13(10-8-12)23(24)25)21-16-18(22)20-15-6-4-3-5-14(15)19-16/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZLGBONZTWLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline |
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